Cinitapride hydrogen tartrate, also known as Cinitapride hydrogen tartrate, is a substituted benzamide derivative. [] While structurally similar to metoclopramide, cinitapride exhibits distinct pharmacological properties. [] In scientific research, cinitapride hydrogen tartrate serves as a valuable tool for investigating gastrointestinal motility and related physiological processes. []
A common synthesis method involves the condensation of 4-amino-2-ethoxy-5-nitrobenzoic acid with 4-amino-1-(3-cyclohexen-1-ylmethyl)piperidine. [, , ] This reaction typically utilizes triethylamine and ethyl chloroformate as reagents. [, , ] Subsequent salt formation with L(+) tartaric acid yields cinitapride hydrogen tartrate. [, , ]
Cinitapride hydrogen tartrate contains a benzamide core structure. [] This core is substituted with an ethoxy group, a nitro group, and a piperidine ring. [] The piperidine ring is further substituted with a cyclohexenylmethyl group. [] The presence of the hydrogen tartrate salt contributes to the compound's solubility and stability. []
Cinitapride hydrogen tartrate acts as a prokinetic agent, enhancing gastrointestinal motility. [, ] While the precise mechanism remains incompletely understood, research suggests it involves:
CAS No.: 1721-59-1
CAS No.: 108418-13-9
CAS No.: 505-75-9
CAS No.: 24622-61-5
CAS No.: 88847-11-4
CAS No.: 24607-08-7